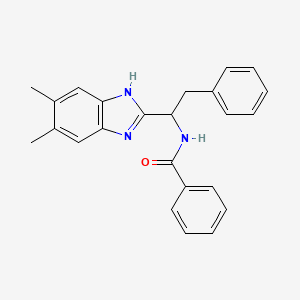

1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

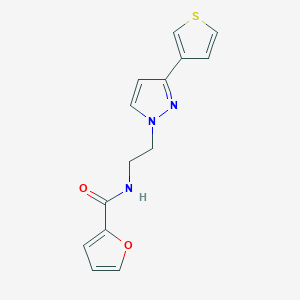

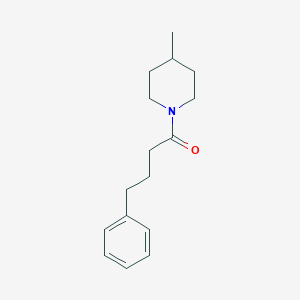

1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also known as DMU-212, is a synthetic compound that has been of interest to researchers due to its potential applications in the field of medicine. DMU-212 is a urea derivative that has been shown to have anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Urea Derivatives in Oxidation Reactions

Urea derivatives, such as Urea-2,2-dihydroperoxypropane (UDHPP), have been applied as terminal oxidants in various oxidative procedures. These include epoxidation of unsaturated ketones and alkenes, oxidation of sulfides to sulfoxides and sulfones, and oxidative amidation of aromatic aldehydes, among others. These reactions are characterized by their mild conditions, short reaction times, and high yields, demonstrating the utility of urea derivatives in facilitating efficient chemical transformations (Khosravi & Naserifar, 2019).

Synthesis of Novel Compounds

Research has explored the use of urea for synthesizing new chemical entities, such as 3-Ethyl-3-(hydroxymethyl)oxetane. This compound has been considered for large-scale production due to urea's low cost, virtually unlimited supply, and non-toxic effects. Its synthesis involves carbonylation of trimethylolpropane and could be significant for the development of new materials and chemical processes (Annby et al., 2001).

Antitumor and Antimicrobial Applications

Microwave-assisted synthesis of novel compounds with urea components has shown potential in creating antitumor and antimicrobial agents. This approach highlights the role of urea derivatives in the development of new therapeutic agents, showcasing the compound's versatility in medical and pharmaceutical chemistry (Azmy et al., 2018).

Green Solvent Applications

Isopropyl alcohol, a common solvent, has been used in preparing silicone–urea copolymers, illustrating the environmental benefits of utilizing less toxic, more sustainable reaction media. This research demonstrates the application of urea derivatives in polymer science, contributing to the development of materials with potentially unique properties (Yilgor et al., 2003).

Enzyme Inhibition and Anticancer Investigations

Urea derivatives have been studied for their enzyme inhibition properties and potential anticancer activity, highlighting their importance in drug discovery and development. This area of research shows the potential therapeutic applications of compounds containing urea structures (Mustafa et al., 2014).

properties

IUPAC Name |

1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-15(9-19,10-20)17-14(22)16-11-7-13(21)18(8-11)12-5-3-2-4-6-12/h2-6,11,19-20H,7-10H2,1H3,(H2,16,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOIQNHOOASSGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(CO)NC(=O)NC1CC(=O)N(C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile](/img/structure/B2971734.png)

![(2-bromophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2971735.png)

![2-[(3,4-Dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2971738.png)

![2-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2971754.png)